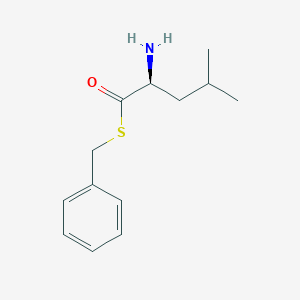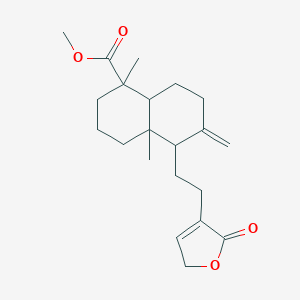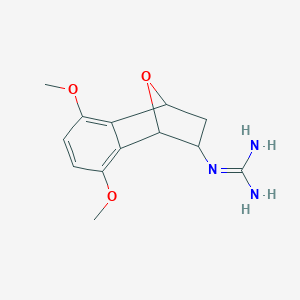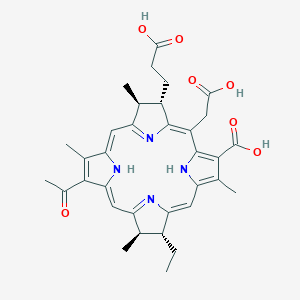
Bacteriochlorin a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bacteriochlorin a is a photosynthetic pigment that is found in photosynthetic bacteria. It has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
Bacteriochlorin a absorbs light energy and transfers it to other molecules, which then undergo chemical reactions. In photodynamic therapy, bacteriochlorin a absorbs light energy and produces reactive oxygen species that can destroy cancer cells. In imaging, bacteriochlorin a absorbs light energy and emits fluorescence that can be detected by imaging techniques. In energy conversion, bacteriochlorin a absorbs light energy and generates an electric current.
Effets Biochimiques Et Physiologiques
Bacteriochlorin a has been shown to have various biochemical and physiological effects such as antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to regulate gene expression and modulate immune response.
Avantages Et Limitations Des Expériences En Laboratoire
Bacteriochlorin a has several advantages for lab experiments such as its stability, solubility, and ability to absorb light in the near-infrared region. However, its high cost and limited availability can be a limitation for lab experiments.
Orientations Futures
There are several future directions for research on bacteriochlorin a such as the development of more efficient synthesis methods, the exploration of its potential in energy conversion, and the investigation of its role in regulating gene expression and immune response. Additionally, the development of new applications for bacteriochlorin a in fields such as drug delivery and biosensors is an area of interest.
Conclusion:
In conclusion, bacteriochlorin a is a photosynthetic pigment that has potential applications in various fields. Its unique properties and potential for use in photodynamic therapy, imaging, and energy conversion make it an area of interest for scientific research. Further research is needed to fully understand its mechanism of action and explore its potential in new applications.
Méthodes De Synthèse
Bacteriochlorin a can be synthesized using various methods such as chemical synthesis, biosynthesis, and extraction from photosynthetic bacteria. Chemical synthesis involves the use of chemical reactions to produce bacteriochlorin a. Biosynthesis involves the use of genetically engineered bacteria to produce bacteriochlorin a. Extraction involves the isolation of bacteriochlorin a from photosynthetic bacteria.
Applications De Recherche Scientifique
Bacteriochlorin a has potential applications in various fields such as photodynamic therapy, imaging, and energy conversion. In photodynamic therapy, bacteriochlorin a can be used as a photosensitizer to target and destroy cancer cells. In imaging, bacteriochlorin a can be used as a contrast agent for imaging techniques such as MRI and CT scans. In energy conversion, bacteriochlorin a can be used in the development of solar cells.
Propriétés
Numéro CAS |
103428-20-2 |
|---|---|
Nom du produit |
Bacteriochlorin a |
Formule moléculaire |
C34H38N4O7 |
Poids moléculaire |
614.7 g/mol |
Nom IUPAC |
(7R,8R,17S,18S)-12-acetyl-18-(2-carboxyethyl)-20-(carboxymethyl)-7-ethyl-3,8,13,17-tetramethyl-7,8,17,18,21,23-hexahydroporphyrin-2-carboxylic acid |
InChI |
InChI=1S/C34H38N4O7/c1-7-19-14(2)22-13-27-30(18(6)39)16(4)24(36-27)11-23-15(3)20(8-9-28(40)41)32(37-23)21(10-29(42)43)33-31(34(44)45)17(5)25(38-33)12-26(19)35-22/h11-15,19-20,36,38H,7-10H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)/t14-,15+,19-,20+/m1/s1 |
Clé InChI |
MILOJLOJFSWAGE-ITKAJJHTSA-N |
SMILES isomérique |
CC[C@@H]1[C@H](C2=NC1=CC3=C(C(=C(N3)C(=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)N5)C(=O)C)C)C)CCC(=O)O)CC(=O)O)C(=O)O)C)C |
SMILES |
CCC1C(C2=NC1=CC3=C(C(=C(N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)N5)C(=O)C)C)C)CCC(=O)O)CC(=O)O)C(=O)O)C)C |
SMILES canonique |
CCC1C(C2=NC1=CC3=C(C(=C(N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)N5)C(=O)C)C)C)CCC(=O)O)CC(=O)O)C(=O)O)C)C |
Synonymes |
bacteriochlorin a |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)
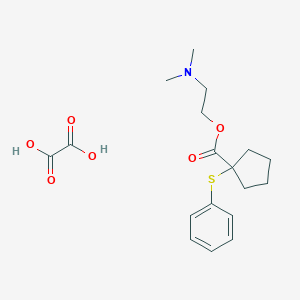
![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)
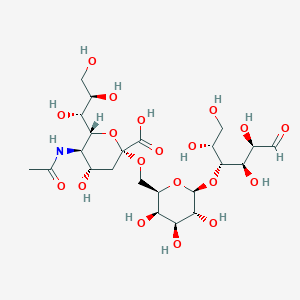
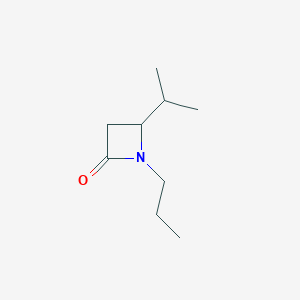
![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)
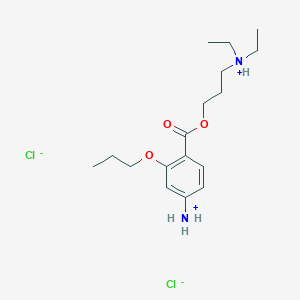
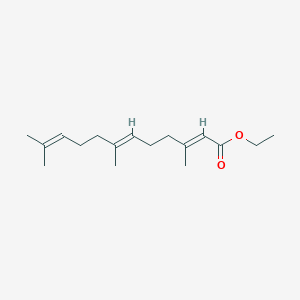
![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)
